molecular formula C26H34N6O2S B7750079 2-((5-amino-4-(2-((4-butylphenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

2-((5-amino-4-(2-((4-butylphenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No.: B7750079
M. Wt: 494.7 g/mol
InChI Key: HSLYVRLHVZPWLV-UHFFFAOYSA-N
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Description

2-((5-amino-4-(2-((4-butylphenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-[3-amino-5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O2S/c1-3-5-7-19-9-13-21(14-10-19)28-23(33)17-32-25(27)30-31-26(32)35-18-24(34)29-22-15-11-20(12-16-22)8-6-4-2/h9-16H,3-8,17-18H2,1-2H3,(H2,27,30)(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLYVRLHVZPWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)CCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4-(2-((4-butylphenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Butylphenyl Groups: The butylphenyl groups can be attached through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Thioacetamide Moiety: The thioacetamide moiety can be introduced through thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino and butylphenyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, stability, and target specificity.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-((5-amino-4-(2-((4-butylphenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or esters, potentially enhancing binding affinity and selectivity for biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad biological activity.

    4-butylphenyl derivatives: Compounds with similar butylphenyl groups that may share some chemical properties.

    Thioacetamide derivatives: Compounds with the thioacetamide moiety, known for their reactivity and versatility.

Uniqueness

What sets 2-((5-amino-4-(2-((4-butylphenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the triazole ring and the butylphenyl groups may enhance its stability and reactivity, making it a valuable compound for various applications.

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